molecular formula C9H10ClN3 B2687921 7-Hydrazinylisoquinoline hydrochloride CAS No. 2411640-14-5

7-Hydrazinylisoquinoline hydrochloride

Cat. No.: B2687921
CAS No.: 2411640-14-5
M. Wt: 195.65
InChI Key: CUQLUVSURNEPBR-UHFFFAOYSA-N
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Description

7-Hydrazinylisoquinoline hydrochloride is a chemical compound with the molecular formula C9H10ClN3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydrazinylisoquinoline hydrochloride typically involves the reaction of isoquinoline with hydrazine under controlled conditions. One common method includes the use of hydrazine hydrate in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the formation of the hydrazinyl derivative .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Hydrazinylisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxoisoquinoline derivatives, while substitution reactions can produce various substituted isoquinolines .

Scientific Research Applications

7-Hydrazinylisoquinoline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydrazinylisoquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various cellular pathways, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydrazinyl substitution on the isoquinoline ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

isoquinolin-7-ylhydrazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.ClH/c10-12-9-2-1-7-3-4-11-6-8(7)5-9;/h1-6,12H,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQLUVSURNEPBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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